Methyl 16-iodohexadecanoate
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Overview
Description
Methyl 16-iodohexadecanoate is an organic compound with the molecular formula C17H33IO2 It is a derivative of hexadecanoic acid, where an iodine atom is attached to the 16th carbon of the fatty acid chain, and the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 16-iodohexadecanoate can be synthesized through the iodination of methyl 16-bromohexadecanoate. The process involves the following steps:
Starting Material: Methyl 16-bromohexadecanoate (552 mg, 1.47 mmol).
Reagents: Sodium iodide (676 mg, 4.51 mmol) and acetone (22.5 mL).
Reaction Conditions: The reaction mixture is heated under reflux for 16 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale iodination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 16-iodohexadecanoate primarily undergoes substitution reactions due to the presence of the iodine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is commonly used for the iodination process.
Oxidation and Reduction:
Major Products: The major product of the iodination reaction is this compound itself. Further reactions can yield various derivatives depending on the nucleophiles used.
Scientific Research Applications
Methyl 16-iodohexadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iodinated compounds and as a reagent in organic synthesis.
Biology: It serves as a probe in biochemical studies to investigate fatty acid metabolism and transport.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 16-iodohexadecanoate involves its incorporation into biological systems where it can mimic natural fatty acids. It interacts with enzymes and transport proteins involved in fatty acid metabolism, thereby influencing various biochemical pathways. The iodine atom in the compound allows for radiolabeling, making it useful in imaging studies to track metabolic processes .
Comparison with Similar Compounds
16-iodohexadecanoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
15-p-iodophenylpentadecanoic acid: Another iodinated fatty acid used in metabolic studies.
16-fluorohexadecanoic acid: A fluorinated analog used in similar applications.
Uniqueness: Methyl 16-iodohexadecanoate is unique due to its specific iodine substitution at the 16th carbon and its esterified form, which can influence its reactivity and interactions in biological systems. Its ability to be radiolabeled makes it particularly valuable in diagnostic imaging and metabolic research.
Properties
CAS No. |
106689-05-8 |
---|---|
Molecular Formula |
C17H33IO2 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
methyl 16-iodohexadecanoate |
InChI |
InChI=1S/C17H33IO2/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2-16H2,1H3 |
InChI Key |
FOHXUGJFBSGTCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCI |
Origin of Product |
United States |
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